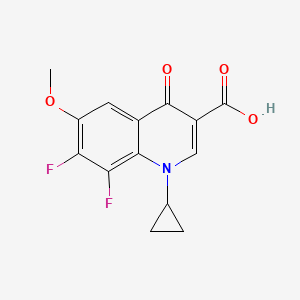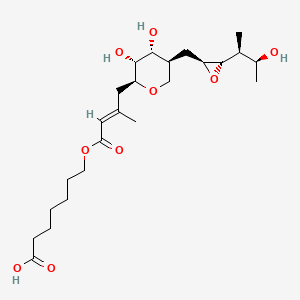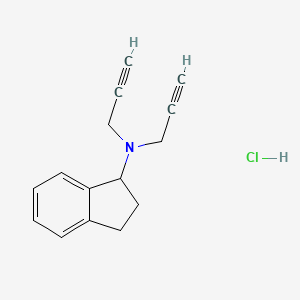
β-D-Fructopiranosa 1-Sulfamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-D-Fructopyranose 1-Sulfamate is a sulfamate-substituted fructose analog. It is known for its application in the pharmaceutical industry, particularly as an anticonvulsant and for the treatment of migraine disorders. This compound is also recognized for its potential in promoting weight loss .
Aplicaciones Científicas De Investigación
β-D-Fructopyranose 1-Sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: It is primarily used as an anticonvulsant and for the treatment of migraine disorders.
Mecanismo De Acción
Target of Action
The primary target of β-D-Fructopyranose 1-Sulfamate is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans.
Pharmacokinetics
It is known that a large percentage of a similar compound, topiramate, is recovered unchanged in animal and human urine
Análisis Bioquímico
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of β-D-Fructopyranose 1-Sulfamate can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Fructopyranose 1-Sulfamate typically involves the sulfamoylation of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. This reaction is carried out using sulfamoyl halide in a solvent with a high dielectric constant, in the presence of an organic base. The reaction temperature ranges from -50°C to 100°C. The product is then extracted and crystallized to obtain β-D-Fructopyranose 1-Sulfamate in high yield and purity .
Industrial Production Methods: In industrial settings, the production of β-D-Fructopyranose 1-Sulfamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: β-D-Fructopyranose 1-Sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the sulfamate group, leading to different reduced forms.
Substitution: The sulfamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Uniqueness: β-D-Fructopyranose 1-Sulfamate is unique due to its specific sulfamate substitution, which imparts distinct pharmacological properties. Unlike other fructose derivatives, it has significant therapeutic applications, particularly in neurology .
Propiedades
Número CAS |
106881-42-9 |
|---|---|
Fórmula molecular |
C6H13NO8S |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
BGTCZSJLWAMWRH-ARQDHWQXSA-N |
SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)
![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)




